molecular formula C28H23BrN2O5S B11680448 4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid

4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11680448
M. Wt: 579.5 g/mol
InChI Key: HJMCLJICFDZMLM-LPYMAVHISA-N
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Description

4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a brominated phenoxy group, and a thioxotetrahydropyrimidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. The process begins with the bromination of a suitable phenol derivative, followed by the formation of the thioxotetrahydropyrimidinylidene group through a series of condensation reactions. The final step involves the coupling of the brominated phenoxy intermediate with a benzoic acid derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation Reactions: The thioxotetrahydropyrimidinylidene group can participate in condensation reactions with aldehydes and ketones, forming new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thioxotetrahydropyrimidinylidene group, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

    Condensation: Reagents such as aldehydes or ketones in the presence of a base like sodium ethoxide.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while condensation reactions can produce complex carbon-carbon bonded structures.

Scientific Research Applications

4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: Its potential for forming stable, functionalized materials makes it of interest for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 4-bromo-2-(phenoxymethyl)benzoic acid
  • 4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenol

Uniqueness: 4-({2-bromo-4-[(E)-{4,6-dioxo-1-[4-(propan-2-yl)phenyl]-2-thioxotetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid is unique due to its combination of a brominated phenoxy group and a thioxotetrahydropyrimidinylidene group. This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H23BrN2O5S

Molecular Weight

579.5 g/mol

IUPAC Name

4-[[2-bromo-4-[(E)-[4,6-dioxo-1-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C28H23BrN2O5S/c1-16(2)19-8-10-21(11-9-19)31-26(33)22(25(32)30-28(31)37)13-18-5-12-24(23(29)14-18)36-15-17-3-6-20(7-4-17)27(34)35/h3-14,16H,15H2,1-2H3,(H,34,35)(H,30,32,37)/b22-13+

InChI Key

HJMCLJICFDZMLM-LPYMAVHISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)/C(=O)NC2=S

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)Br)C(=O)NC2=S

Origin of Product

United States

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